molecular formula C11H10N2O2 B13932570 5-Amino-2-(1H-pyrrol-1-yl)benzoic acid

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B13932570
M. Wt: 202.21 g/mol
InChI Key: YZXJJXKLVRCEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a pyrrole substituent at the 2-position and an amino group at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₀N₂O₂ (molecular weight: 202.21 g/mol). The compound’s structure combines hydrophilic (carboxylic acid, amino) and hydrophobic (pyrrole) moieties, making it a versatile candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-amino-2-pyrrol-1-ylbenzoic acid

InChI

InChI=1S/C11H10N2O2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,12H2,(H,14,15)

InChI Key

YZXJJXKLVRCEDK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-5-nitrobenzoic acid with pyrrole under basic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, catalytic hydrogenation.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

    Oxidation: Formation of 5-nitro-2-(1H-pyrrol-1-yl)benzoic acid.

    Reduction: Formation of 5-Amino-2-(1H-pyrrol-1-yl)benzoic acid from its nitro precursor.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Melting Point (°C) Reference
5-Amino-2-(1H-pyrrol-1-yl)benzoic acid 2-pyrrole, 5-amino Carboxylic acid, pyrrole, amino 202.21 Not reported
3-(1H-Pyrrol-1-yl)benzoic acid 3-pyrrole Carboxylic acid, pyrrole 187.19 180–181
5-Amino-2-(1H-pyrrol-1-yl)benzonitrile 2-pyrrole, 5-amino Benzonitrile, pyrrole, amino 183.21 Not reported
5-Amino-2-(3,5-dimethylpyrazol-1-yl)benzoic acid 2-pyrazole (3,5-dimethyl), 5-amino Carboxylic acid, pyrazole, amino 235.24 Not reported

Key Observations :

  • Positional Isomerism: The 3-(1H-pyrrol-1-yl)benzoic acid () differs in substituent placement, which alters electronic effects and solubility.
  • Functional Group Variation: Replacing the carboxylic acid with a nitrile (as in 5-Amino-2-(1H-pyrrol-1-yl)benzonitrile) increases lipophilicity, reducing hydrogen-bonding capacity . Pyrazole analogs () introduce additional nitrogen atoms, which may enhance metabolic stability or alter toxicity profiles .

Physicochemical Properties and Solubility

Extraction and Solubility Behavior

  • Distribution Coefficients (m): Benzoic acid derivatives exhibit high extraction rates in emulsion liquid membranes due to favorable m values (). The amino group in the target compound may reduce m compared to unsubstituted benzoic acid, slowing extraction. However, the pyrrole ring’s hydrophobicity could counteract this, yielding intermediate extraction efficiency .
  • Effective Diffusivity: Mobility in membrane phases follows benzoic acid > acetic acid > phenol (). The target compound’s larger molecular size (vs. benzoic acid) may lower diffusivity, but its planar pyrrole ring could promote membrane penetration .

Toxicity Profile and QSTR Predictions

Quantitative Structure-Toxicity Relationship (QSTR) Insights

highlights molecular connectivity indices (MCIs) as critical predictors of acute toxicity (LD₅₀) in mice for benzoic acid derivatives:

  • 0JA (zero-order connectivity index): Reflects molecular branching.
  • 1JA (first-order connectivity index): Influenced by bond types and heteroatoms. The pyrrole’s nitrogen atoms and amino group may elevate 1JA, further impacting toxicity.
  • JB (cross-factor) : The product of 0JA and 1JA. Higher JB values suggest synergistic effects, possibly leading to lower LD₅₀ (higher toxicity) for the target compound compared to simpler analogs .

Predicted Toxicity Ranking : Pyrazole analogs () may exhibit higher toxicity due to additional nitrogen atoms, while nitrile derivatives () could show reduced acute effects due to lower polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.